molecular formula C18H9FN2O4S B2607364 3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one CAS No. 683258-84-6

3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one

Cat. No.: B2607364
CAS No.: 683258-84-6
M. Wt: 368.34
InChI Key: QROLNAYTPSYOAX-UHFFFAOYSA-N
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Description

The compound “3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a thiazole ring, a nitro group, and a chromen-2-one structure . These components are often found in various pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through a series of organic reactions, including nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several distinct features due to its functional groups. For instance, the fluorophenyl group would contribute to the compound’s polarity, the thiazole ring would provide a site for potential reactions, and the nitro group could participate in redox reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the thiazole ring can participate in a variety of reactions, including nucleophilic substitution and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of a fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to 3-(4-(4-fluorophenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one have been studied for their antimicrobial properties. For instance, El‐Wahab et al. (2014) synthesized a coumarin–thiazole derivative with significant antimicrobial activity when incorporated into polymers, suggesting potential in antimicrobial coatings (El‐Wahab et al., 2014). Similarly, Ansari and Khan (2017) prepared quinoline-pyrazoline-based coumarinyl thiazole derivatives exhibiting potent antimicrobial activity, indicating potential for therapeutic applications (Ansari & Khan, 2017).

Fluorescence Probing and Imaging

Certain derivatives of the compound have been utilized in fluorescence-based applications. Feng et al. (2016) developed a probe using a similar structure for imaging hypoxic status in tumor cells, demonstrating its utility in biomedical research fields (Feng et al., 2016). Kurt et al. (2015) synthesized coumarylthiazole derivatives with inhibitory effects on cholinesterases and antioxidant activities, suggesting their application in neurodegenerative diseases (Kurt et al., 2015).

Development of Novel Chemosensors

The compound and its derivatives have also been used in the development of chemosensors. Manna et al. (2020) presented a phenyl thiadiazole-based Schiff base receptor for the selective detection of Al3+ ions, showcasing its potential in environmental monitoring and analytical chemistry (Manna, Chowdhury, & Patra, 2020).

Cancer Research

In the field of cancer research, Singh et al. (2017) investigated ruthenium flavanol complexes containing substituted flavones, similar to the structure , for their antitumor activity against breast cancer (Singh, Saxena, Sahabjada, & Arshad, 2017).

Properties

IUPAC Name

3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9FN2O4S/c19-12-6-4-10(5-7-12)14-9-26-17(20-14)13-8-11-2-1-3-15(21(23)24)16(11)25-18(13)22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROLNAYTPSYOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)C(=C2)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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